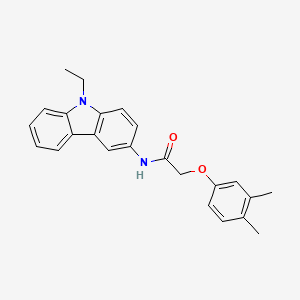
2-(3,4-dimethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is commonly referred to as DMC or DMC-1 and has been synthesized using various methods. The purpose of
作用機序
The mechanism of action of DMC-1 involves the inhibition of the NF-κB pathway, which is responsible for regulating inflammation and cell survival. DMC-1 has been shown to inhibit the activation of NF-κB, leading to a decrease in inflammation and an increase in apoptosis in cancer cells.
Biochemical and Physiological Effects
DMC-1 has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the reduction of inflammation, and the protection of neurons. Additionally, DMC-1 has been shown to have antioxidant properties, which can help protect cells from oxidative stress.
実験室実験の利点と制限
One of the major advantages of using DMC-1 in lab experiments is its ability to induce apoptosis in cancer cells. Additionally, DMC-1 has been shown to have neuroprotective effects and can reduce inflammation, making it a versatile compound for scientific research. However, one of the limitations of using DMC-1 in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the research and development of DMC-1. One potential direction is the use of DMC-1 in combination with other anticancer drugs to enhance its effectiveness. Additionally, further research is needed to determine the optimal dosage and administration of DMC-1 for various scientific research applications. Another potential direction is the development of more efficient synthesis methods for DMC-1, which can help increase its availability for scientific research. Finally, the potential use of DMC-1 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease requires further investigation.
Conclusion
In conclusion, DMC-1 is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It has been extensively studied for its potential use in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory therapy. DMC-1 has the ability to induce apoptosis in cancer cells, reduce inflammation, and protect neurons. While there are limitations to using DMC-1 in lab experiments, its potential use in combination with other drugs and in the treatment of neurodegenerative diseases requires further investigation.
合成法
DMC-1 has been synthesized using various methods, including the Suzuki-Miyaura coupling reaction, the Buchwald-Hartwig coupling reaction, and the Ullmann reaction. The most commonly used method for synthesizing DMC-1 is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3,4-dimethylphenylboronic acid and 9-ethyl-9H-carbazole-3-boronic acid with 2-bromo-N-(2-(dimethylamino)ethyl)acetamide.
科学的研究の応用
DMC-1 has been extensively studied for its potential use in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory therapy. Studies have shown that DMC-1 has the ability to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, DMC-1 has been shown to have neuroprotective effects and can reduce inflammation, making it a possible treatment option for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(9-ethylcarbazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c1-4-26-22-8-6-5-7-20(22)21-14-18(10-12-23(21)26)25-24(27)15-28-19-11-9-16(2)17(3)13-19/h5-14H,4,15H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOVWYVOYMXBEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC(=C(C=C3)C)C)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

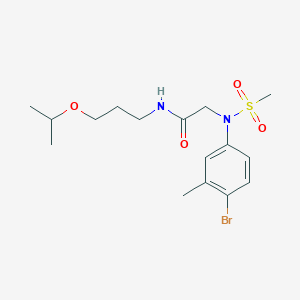

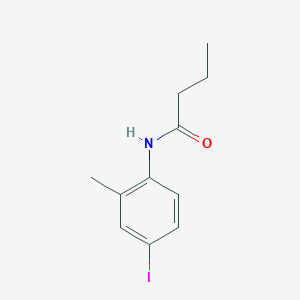

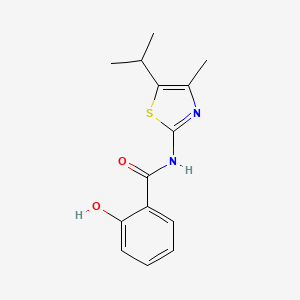

![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B5236145.png)
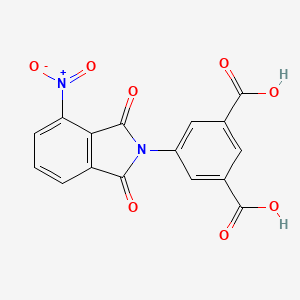
![1-cycloheptyl-N-[2-(methylthio)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5236151.png)
![N-{[5-({2-[(3-acetylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B5236152.png)
![2-[(2-chlorophenyl)amino]-2-oxoethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5236156.png)
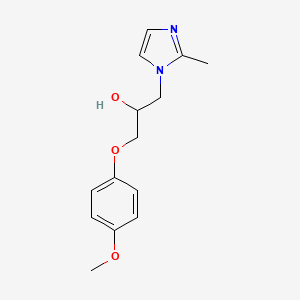
![2-({[4-(acetylamino)phenyl]amino}carbonyl)-3,4,5,6-tetrabromobenzoic acid](/img/structure/B5236171.png)
![1-(5-chloro-2-methylphenyl)-4-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5236175.png)